molecular formula C22H21N3O4 B2750620 methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate CAS No. 1251591-56-6

methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate

Cat. No.: B2750620
CAS No.: 1251591-56-6
M. Wt: 391.427
InChI Key: GFAWXOBSCSXVPY-UHFFFAOYSA-N
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Description

Methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate is a complex organic compound, featuring multiple functional groups and intricate ring structures. Its molecular formula is C22H19N3O4, and it is known for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves multi-step organic synthesis:

  • Formation of the 10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin scaffold: : This step often begins with the cyclization of suitable precursors under acidic or basic conditions.

  • Introduction of the acetamido group: : This is usually achieved through acylation reactions, where an acyl chloride or anhydride reacts with an amine.

  • Attachment of the methyl 4-aminobenzoate moiety: : This step involves coupling reactions, often using carbodiimide reagents like EDC or DCC in the presence of coupling catalysts.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized to increase yield and purity, potentially involving flow chemistry techniques or other advanced methodologies to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions might target the carbonyl groups, using agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitutions can occur, especially at the benzylic and acetamido positions, with reagents like halides or nitrates.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in basic or acidic medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Using halides in aprotic solvents.

Major Products

Major products from these reactions would vary, with oxidized or reduced forms of the parent compound, or substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate has diverse applications in:

  • Chemistry: : As a building block for more complex organic molecules.

  • Biology: : Potential use as a molecular probe or inhibitor in biochemical assays.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is typically through binding to specific molecular targets:

  • Molecular Targets: : It may interact with enzymes, receptors, or other proteins, modulating their activity.

  • Pathways Involved: : Could include inhibition of enzyme activity, interference with signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Comparing this compound with similar entities:

  • Structural Similarity: : Compounds like 4-acetamidobenzoic acid or 10-oxobenzo[b][1,6]naphthyridine show structural resemblance but differ in specific functional groups.

  • Functional Comparison: : These related compounds may have varying biological activities, making methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate unique in its specific applications and efficacy.

Properties

IUPAC Name

methyl 4-[[2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-29-22(28)14-6-8-15(9-7-14)23-20(26)13-25-11-10-19-17(12-25)21(27)16-4-2-3-5-18(16)24-19/h2-9H,10-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAWXOBSCSXVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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